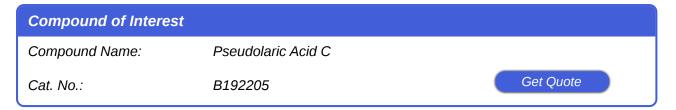


Proteomic Landscape of Pseudolaric Acid-Treated Cancer Cells: A Comparative Guide

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An objective comparison of the cellular response to Pseudolaric Acid B, a potent anti-cancer compound, providing key experimental data and insights into its mechanism of action.

In the quest for novel anti-cancer therapeutics, natural products remain a vital source of inspiration. Pseudolaric acids, diterpenoids isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), have demonstrated significant cytotoxic effects against various cancer cell lines. While comprehensive proteomic analyses of **Pseudolaric Acid C** are not yet available in the public domain, extensive research on its close analog, Pseudolaric Acid B (PAB), offers valuable insights into the protein-level changes and pathway perturbations induced by this class of compounds. This guide provides a comparative analysis of the proteomic effects of PAB on cancer cells, supported by experimental data from multiple studies.

Quantitative Data Summary

Although large-scale, unbiased quantitative proteomic studies providing extensive lists of differentially expressed proteins with fold changes and p-values are not readily available, a substantial body of research has identified consistent changes in key regulatory proteins in PAB-treated cancer cells. The following tables summarize these findings, primarily derived from targeted protein analysis methods such as Western blotting.

Table 1: Effects of Pseudolaric Acid B on Proteins Involved in Apoptosis



Protein	Effect	Cancer Cell Line(s)	
Bcl-2	Down-regulated HeLa, DU145, HepG2, MI MB-231, HO-8910, A2780		
Bcl-xl	Down-regulated MDA-MB-231		
Bax	Up-regulated	HepG2, MDA-MB-231	
Cleaved Caspase-3	Up-regulated	HeLa, DU145, HepG2, MDA- MB-231, HN22, HO-8910, A2780	
Cleaved Caspase-8	Up-regulated	HN22	
Cleaved Caspase-9	Up-regulated	DU145, MDA-MB-231, HO- 8910, A2780	
Cleaved PARP	Up-regulated	HepG2, MDA-MB-231, HN22	
Cytochrome c	Release from mitochondria	MDA-MB-231, HO-8910, A2780	
Survivin	Down-regulated	HepG2	
XIAP	Down-regulated	HO-8910, A2780	
Apaf-1	Up-regulated	HO-8910, A2780	
Death Receptor 5 (DR5)	Up-regulated	HN22	

Table 2: Effects of Pseudolaric Acid B on Cell Cycle Regulatory Proteins



Protein	Effect Cancer Cell Line(s)	
CDK1	Down-regulated MDA-MB-231	
Cyclin B1	Down-regulated MDA-MB-231	
p53	Up-regulated	HeLa, MDA-MB-231
p21	Up-regulated	HepG2, MDA-MB-231
с-Мус	Down-regulated	HepG2
Cyclin D1	Down-regulated	HepG2

Table 3: Effects of Pseudolaric Acid B on Proteins in Key Signaling Pathways



Protein	Pathway	Effect	Cancer Cell Line(s)
p-STAT3	STAT3 Signaling	Down-regulated	HepG2
p-ERK1/2	MAPK/ERK Signaling	Down-regulated	HepG2
p-Akt	PI3K/Akt/mTOR Signaling	Down-regulated	HepG2, MDA-MB-231
p-mTOR	PI3K/Akt/mTOR Signaling	Down-regulated	MDA-MB-231
GSK-3β	Wnt/β-catenin Signaling	Suppressed	HepG2
β-catenin	Wnt/β-catenin Signaling	Suppressed	HepG2
CD147	Direct Target	Binding by PAB	Multiple human cancer cells
MMP2	Invasion/Metastasis	Down-regulated	Esophageal Squamous Cell Carcinoma
ММР3	Invasion/Metastasis	Down-regulated	Esophageal Squamous Cell Carcinoma
MMP9	Invasion/Metastasis	Down-regulated	Esophageal Squamous Cell Carcinoma
VEGFA	Angiogenesis	Down-regulated	Esophageal Squamous Cell Carcinoma
Ki67	Proliferation	Down-regulated	Esophageal Squamous Cell Carcinoma
LC3-II	Autophagy	Up-regulated	Non-small cell lung cancer



p62/SQSTM1	Autophagy	Down-regulated	Non-small cell lung cancer
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of Pseudolaric Acid B's effects on cancer cells.

Cell Culture and PAB Treatment

Human cancer cell lines such as triple-negative breast cancer (MDA-MB-231), hepatocellular carcinoma (HepG2, SK-Hep-1), and head and neck cancer (HN22) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells were seeded in plates or flasks and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of Pseudolaric Acid B (typically in the range of 1-10 μ M) or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, or 72 hours)[1][2].

Western Blot Analysis

After treatment, cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The total protein concentration of the lysates was determined using a BCA protein assay kit. Equal amounts of protein (typically 20-40 μ g) from each sample were separated by SDS-PAGE and then transferred onto a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, etc.) overnight at 4°C. After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software, with GAPDH or β -actin serving as a loading control[1] [2][3].

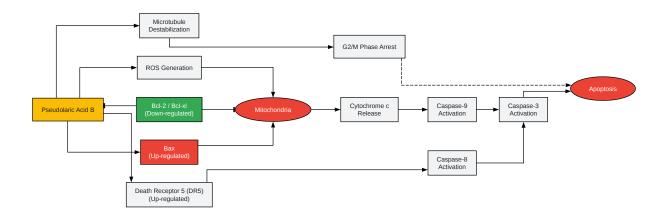
Chemical Proteomics for Target Identification



A photoaffinity probe derived from Pseudolaric Acid B was used to identify its direct binding targets in human cancer cells. The probe was incubated with live cells and then photocrosslinked to its interacting proteins upon UV irradiation. The cells were then lysed, and the probe-labeled proteins were conjugated to a reporter tag (e.g., biotin) via a click chemistry reaction. The biotin-tagged protein complexes were then enriched using streptavidin-coated beads. The enriched proteins were digested with trypsin, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the direct protein targets of PAB.

Signaling Pathways and Mechanisms of Action

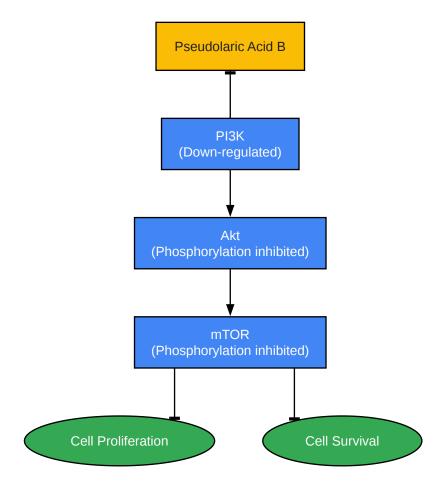
The following diagrams illustrate the key signaling pathways modulated by Pseudolaric Acid B in cancer cells, as elucidated from the proteomic and functional studies.



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Caption: PAB-induced apoptosis signaling pathways.

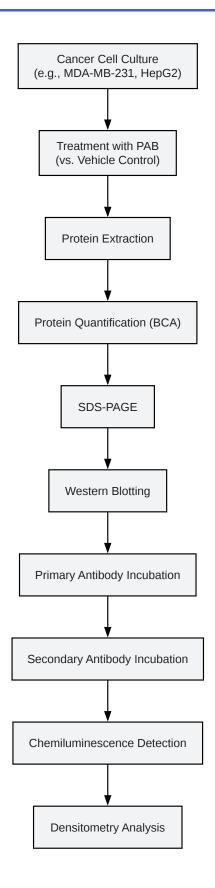




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Caption: Inhibition of the PI3K/Akt/mTOR pathway by PAB.





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Caption: Experimental workflow for protein analysis.



In summary, while a global, unbiased proteomic analysis of **Pseudolaric Acid C** or B treated cells remains to be published, the existing body of research provides a clear and consistent picture of their effects on key cellular processes. PAB induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, causes cell cycle arrest at the G2/M phase, and inhibits pro-survival signaling cascades like the PI3K/Akt/mTOR pathway. These findings, compiled in this guide, offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of pseudolaric acids. Future comprehensive proteomic studies will undoubtedly uncover a more detailed map of the cellular responses to these promising anti-cancer agents.

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